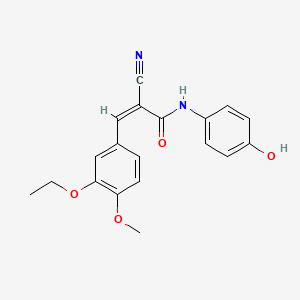![molecular formula C14H16ClNO3 B5760014 5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1994 by Pfizer, and since then, it has been extensively studied for its pharmacological properties.
作用機序
CP-47,497 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling pathways are involved in a wide range of physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and antitumor properties. Studies have demonstrated that CP-47,497 can reduce pain sensitivity in animal models, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using CP-47,497 in lab experiments is its potent pharmacological effects, which allow for the study of various physiological processes. Additionally, this compound is relatively stable and can be easily synthesized, making it a useful tool for researchers. However, one limitation of using CP-47,497 is its potential for abuse, as it acts on the same receptors as THC, the active compound in marijuana. Therefore, caution must be exercised when handling this compound, and appropriate safety measures must be taken.
将来の方向性
There are several future directions for the study of CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and antitumor effects of CP-47,497. Furthermore, studies are needed to investigate the potential side effects of this compound and its safety for human use. Overall, the study of CP-47,497 has the potential to lead to the development of novel therapeutics for a range of diseases and conditions.
合成法
CP-47,497 can be synthesized through a multi-step process involving the reaction of 2-iodobenzoyl chloride with 1-(2-chloroethyl)pyrrolidine to form 2-(2-chloroethyl)-1-benzoylpyrrolidine. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol and sodium hydride to form the spirocyclic compound.
科学的研究の応用
CP-47,497 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, CP-47,497 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)



![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
